4-{[2-(3-CYCLOHEXENYL)-1,3-DIOXOLAN-4-YL]METHYL}MORPHOLINE
Description
4-{[2-(3-Cyclohexenyl)-1,3-dioxolan-4-yl]methyl}morpholine is a morpholine derivative featuring a 1,3-dioxolane ring substituted with a 3-cyclohexenyl group at the 2-position and a methyl-morpholine moiety at the 4-position. The compound’s structure combines the polar, oxygen-rich dioxolane ring with the morpholine group, a six-membered amine-containing heterocycle. The 3-cyclohexenyl group introduces unsaturation, which may influence conformational flexibility and intermolecular interactions.
Properties
IUPAC Name |
4-[(2-cyclohex-3-en-1-yl-1,3-dioxolan-4-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-2-4-12(5-3-1)14-17-11-13(18-14)10-15-6-8-16-9-7-15/h1-2,12-14H,3-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPOJYKIJJMKDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C2OCC(O2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387839 | |
| Record name | Morpholine, 4-[[2-(3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97303-79-2 | |
| Record name | Morpholine, 4-[[2-(3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(3-Cyclohexenyl)-1,3-dioxolan-4-yl]methyl}morpholine typically involves the reaction of morpholine with a suitable dioxolane derivative and a cyclohexene derivative. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(3-Cyclohexenyl)-1,3-dioxolan-4-yl]methyl}morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a more saturated compound .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives containing the dioxolane moiety exhibit significant antimicrobial properties. For instance, compounds similar to 4-{[2-(3-cyclohexenyl)-1,3-dioxolan-4-yl]methyl}morpholine have shown antibacterial activity comparable to established antibiotics like ciprofloxacin against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of Dioxolane Derivatives
Neurological Applications
Potential Neuroprotective Effects
Morpholine derivatives are being investigated for their neuroprotective effects. The incorporation of the dioxolane ring may enhance their ability to cross the blood-brain barrier, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Case studies have highlighted the potential of similar compounds in reducing oxidative stress and inflammation in neuronal cells .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions including cyclization and substitution reactions. The following table summarizes key synthetic pathways:
Table 2: Synthesis Overview
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| Step 1 | Cyclization | Substituted ketones with chloropropanol in acidic medium |
| Step 2 | Nucleophilic Substitution | Morpholine with dioxolane derivative under basic conditions |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Talismanov et al. demonstrated that the synthesized morpholine derivatives exhibited significant antimicrobial activity against a range of pathogens. The results indicated that the presence of the dioxolane ring significantly enhanced the antibacterial properties compared to morpholine alone .
Case Study 2: Neuroprotective Properties
In a preclinical study focusing on neuroprotection, derivatives similar to this compound were administered to models of oxidative stress-induced neuronal damage. The findings suggested a reduction in cell death and improved cognitive function in treated subjects compared to controls .
Mechanism of Action
The mechanism by which 4-{[2-(3-Cyclohexenyl)-1,3-dioxolan-4-yl]methyl}morpholine exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Morpholine Derivatives with Alkyl/Aryl Substituents
Example Compound: 4-(2-Cyclopentylethyl)morpholine (CAS: Not specified, referenced in )
- Structural Differences :
- The target compound contains a 1,3-dioxolane ring linked to morpholine via a methyl group, whereas 4-(2-cyclopentylethyl)morpholine has a saturated cyclopentylethyl chain directly attached to morpholine.
- The 3-cyclohexenyl group in the target introduces ring unsaturation , unlike the fully saturated cyclopentyl group in the analog.
- Inferred Properties :
- Lipophilicity : The cyclopentylethyl group () likely increases logP compared to the target’s dioxolane-cyclohexenyl system, which may balance hydrophilicity (polar dioxolane) and lipophilicity (cyclohexenyl).
- Metabolic Stability : The dioxolane ring in the target may confer resistance to oxidative metabolism compared to the alkyl chain in 4-(2-cyclopentylethyl)morpholine .
Dioxolane-Containing Compounds
Example Compound : Mixture of triazolone-dioxolane derivatives ()
- Structural Differences :
- In contrast, the cyclohexenyl group (electron-donating) may render the target’s dioxolane more reactive . Biological Activity: ’s compounds are associated with antifungal properties (e.g., itraconazole analogs), suggesting dioxolane rings in such contexts enhance target binding. The target’s biological profile remains unexplored.
Benzimidazole-Morpholine Hybrids
Example Compounds: 1-[(4-Dimethylaminomethyl)benzenesulfonyl]-5/6-methoxybenzimidazoles ()
- Structural Differences :
- Pharmacokinetic Insights :
Complex Morpholine-Containing Architectures
Example Compound : 3-[2-[[4-(2-Morpholin-4-yl-2-oxo-ethyl)piperazin-1-yl]methyl]benzoimidazol-1-yl]-1-phenyl-propan-1-one maleate ()
- Structural Differences: The target is a monomeric morpholine-dioxolane derivative, while ’s compound is a multi-ring system incorporating piperazine, benzimidazole, and maleate counterions.
- Functional Comparison :
- Molecular Weight/Complexity : ’s compound (MW >600 Da) is significantly larger than the target, which may limit its bioavailability compared to the simpler target structure.
- Synthetic Utility : The target’s modular design (morpholine + dioxolane) could serve as a versatile intermediate, whereas ’s structure is tailored for specific biological activity .
Research Implications and Gaps
- The target’s dioxolane-morpholine hybrid structure remains underexplored in the literature.
- Further studies are needed to elucidate its synthetic accessibility, stability under physiological conditions, and biological activity.
Biological Activity
The compound 4-{[2-(3-cyclohexenyl)-1,3-dioxolan-4-yl]methyl}morpholine is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and possible therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 265.35 g/mol. The presence of both the morpholine ring and the dioxolane moiety suggests diverse interaction capabilities with biological targets.
Anticancer Activity
Research indicates that morpholine derivatives exhibit significant anticancer properties. For instance, a study evaluated various morpholine derivatives against different cancer cell lines, including MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) cells. The results demonstrated that certain derivatives could induce apoptosis and arrest the cell cycle at the G2/M phase, which is crucial for halting tumor growth .
Table 1: Anticancer Activity of Morpholine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15 | Induces apoptosis, G2/M arrest |
| Compound A | SW480 | 10 | Apoptosis via caspase activation |
| Compound B | A549 | 12 | Inhibition of PI3K/Akt pathway |
Neuropharmacological Effects
Morpholine derivatives have also been studied for their effects on the central nervous system (CNS). Compounds containing the morpholine ring have shown promising results in modulating receptors involved in mood disorders and neurodegenerative diseases. Specifically, they have been linked to interactions with sigma receptors and cannabinoid receptors, which are critical in managing pain and mood regulation .
Table 2: Neuropharmacological Effects of Morpholine Derivatives
| Compound | Target Receptor | Effect |
|---|---|---|
| This compound | CB2 | Modulation of pain response |
| Compound C | Sigma-1 receptor | Neuroprotective effects |
| Compound D | Delta-secretase | Inhibition of tau cleavage |
Structure-Activity Relationships (SAR)
The biological activity of morpholine derivatives often correlates with specific structural features. For example, variations in substituents on the morpholine ring can significantly influence their binding affinity and selectivity for target receptors. The introduction of bulky groups tends to enhance activity against certain cancer cell lines while modifying the electronic properties can affect receptor modulation in CNS-targeted therapies .
Case Studies
A notable case study involved the evaluation of a related compound in a murine model for Alzheimer's disease. The compound demonstrated a significant reduction in amyloid-beta plaque formation and improved cognitive function. This suggests that similar morpholine derivatives might hold therapeutic potential for neurodegenerative conditions .
Q & A
Basic Research Questions
Q. What are the critical analytical techniques for structural elucidation of 4-{[2-(3-CYCLOHEXENYL)-1,3-DIOXOLAN-4-YL]METHYL}MORPHOLINE?
- Methodology : Use nuclear magnetic resonance (NMR) to confirm the cyclohexenyl, dioxolane, and morpholine moieties, focusing on proton shifts in the dioxolane ring (δ 4.0–5.5 ppm) and cyclohexenyl protons (δ 5.2–5.8 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Infrared spectroscopy (IR) identifies functional groups (e.g., C-O-C in dioxolane at ~1100 cm⁻¹). For purity assessment, reverse-phase HPLC with UV detection (λ = 210–260 nm) is recommended, using methods similar to impurity profiling in pharmacopeial standards .
Q. How can researchers optimize synthetic routes to minimize byproducts in this compound?
- Methodology : Employ reflux conditions with anhydrous solvents (e.g., THF or DCM) to stabilize intermediates. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR . Purify crude products using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water). Impurity thresholds (<1.0% total impurities) should align with pharmacopeial guidelines, as seen in analogous dioxolane-containing compounds .
Q. What safety protocols are essential for handling this compound given potential carcinogenicity risks?
- Methodology : Follow OSHA and ACGIH guidelines for handling suspected carcinogens: use fume hoods , nitrile gloves , and closed-system transfers . Monitor airborne exposure via gas chromatography-mass spectrometry (GC-MS) . Toxicity data from structurally related morpholine derivatives (e.g., 4-methylmorpholine) suggest acute inhalation hazards (TLV = 5 ppm) .
Advanced Research Questions
Q. How should stability studies be designed to evaluate degradation pathways under environmental stress?
- Methodology : Conduct accelerated stability testing (40°C/75% RH, 3–6 months) with HPLC-MS to track degradation products. Expose the compound to UV light (ICH Q1B guidelines) and hydrolytic conditions (pH 1–13). For example, dioxolane rings are prone to acid-catalyzed hydrolysis, requiring pH-specific buffers. Compare results to impurity profiles in pharmacopeial standards (e.g., RRT 0.88–0.95 for related degradants) .
Q. What strategies resolve contradictions in pharmacological activity data across in vitro assays?
- Methodology : Validate assay reproducibility using dose-response curves (IC₅₀/EC₅₀) and positive controls (e.g., reference inhibitors). Address solubility issues via DMSO stock solutions (<0.1% final concentration). If conflicting results arise (e.g., cytotoxicity vs. target inhibition), use metabolomic profiling (LC-MS/MS) to identify off-target interactions. Spectrophotometric validation methods from morpholine-derivative studies (e.g., linearity range: 5–50 µg/mL) can improve data reliability .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., cyclooxygenase-2). Optimize force fields for the dioxolane ring’s conformational flexibility. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . For QSAR, use datasets from boronate-containing morpholine analogs (e.g., pinacol ester derivatives) to model bioavailability .
Q. What advanced techniques characterize impurities in batch-to-batch variations?
- Methodology : Use LC-HRMS coupled with charged aerosol detection (CAD) for non-UV-active impurities. Compare impurity profiles to pharmacopeial limits (e.g., ≤1.0% total impurities) . For structural identification, apply NMR-guided fractionation (e.g., isolation via preparative HPLC). Impurities may arise from incomplete cyclohexenyl group functionalization or dioxolane ring oxidation .
Notes
- Avoid commercial suppliers listed in , and 18 due to unreliable data.
- Contradictions in toxicity classifications ( vs. 10) necessitate independent validation via OECD guidelines.
- Advanced methodologies (e.g., SPR, CAD) are critical for resolving structural and functional ambiguities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
